molecular formula C20H18Br2N2O4 B2386949 6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate CAS No. 2007910-50-9

6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate

Cat. No.: B2386949
CAS No.: 2007910-50-9
M. Wt: 510.182
InChI Key: VGFLYXQTGWNEAU-UHFFFAOYSA-N
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Description

6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole rings connected by a single bond, with bromine and methyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols, amines.

    Substitution: Substituted indoles with various functional groups.

Mechanism of Action

The mechanism of action of 6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 5-bromo-1-(5-bromo-6-methoxycarbonyl-2,3-dihydroindol-1-yl)-2,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br2N2O4/c1-27-19(25)13-9-17-11(7-15(13)21)3-5-23(17)24-6-4-12-8-16(22)14(10-18(12)24)20(26)28-2/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFLYXQTGWNEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CCN(C2=C1)N3CCC4=CC(=C(C=C43)C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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